molecular formula C24H25ClN4O4 B1148384 3-[[4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]propanoic acid;hydrochloride CAS No. 1781880-34-9

3-[[4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]propanoic acid;hydrochloride

Cat. No.: B1148384
CAS No.: 1781880-34-9
M. Wt: 468.9
InChI Key: ZHPGSGYEFGEZAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RP 001 is a potent sphingosine-1-phosphate receptor 1 (S1P1) agonist (EC50 = 9 pM). It is competitive with W146, a selective S1P1 antagonist, and induces internalization and polyubiquitination of S1P1 in a dose-dependent manner. RP 001 induces dose-dependent lymphopenia in mice (EC50 = 0.03 mg/kg). It reduces S1P1-EGFP expression ex vivo on lymphocytes in the isolated lymph node of Edg1eGFP/eGFP mice but has no effect in vivo. RP 001 also completely inhibits M. stadtmanae (MSS) rechallenge-induced enlargement of B cell-rich tertiary lymphoid tissues (TLTs) and reduces neutrophil accumulation in the airways of a mouse model of experimental hypersensitivity pneumonitis.

Scientific Research Applications

  • Interaction with Human Serum Albumin : A study by Mahaki et al. (2013) investigated the interaction of ropinirole hydrochloride with human serum albumin (HSA) in binary and ternary systems, using multi-spectroscopic methods, molecular modeling, and zeta-potential measurements. They found that ropinirole hydrochloride affects the binding of other drugs (like aspirin) to HSA, indicating its influence on drug distribution and metabolism (Mahaki et al., 2013).

  • Quantification in Drug Delivery Systems : Fuster et al. (2015) developed a HPLC-UV method for quantifying ropinirole in new drug delivery systems, such as microparticles and nanoparticles. This research aids in the accurate dosing and delivery of ropinirole hydrochloride in novel pharmaceutical formulations (Fuster et al., 2015).

  • Analysis of Antihypertensive Drugs : Al-Sanea et al. (2021) introduced an RP-HPLC method for estimating combinations of antihypertensive drugs, including hydrochlorothiazide with either olmesartan medoxomil or fosinopril sodium. This method could potentially be applied to ropinirole hydrochloride, given its relevance in hypertension management (Al-Sanea et al., 2021).

  • Vitamin Determination in Tablets : Markopoulou et al. (2002) developed a method for the determination of vitamins B1, B6, B12 in multivitamin tablets using HPLC-RP. While not directly focused on ropinirole hydrochloride, this method demonstrates the potential for HPLC-RP in analyzing complex pharmaceutical formulations, which could include ropinirole hydrochloride (Markopoulou et al., 2002).

  • Protein Footprinting in Chemical Biology : Maleknia and Downard (2014) discussed the application of Radical Probe Mass Spectrometry (RP-MS) in probing protein structures and their interactions. This technique could be relevant for understanding the interaction of ropinirole hydrochloride with biological molecules (Maleknia & Downard, 2014).

  • Tissue Engineering Applications : Landers et al. (2002) developed a rapid prototyping technology for fabricating scaffolds useful in tissue engineering. This research is indirectly relevant as it demonstrates advanced techniques in medical application development, which could be utilized in the context of ropinirole hydrochloride-related treatments (Landers et al., 2002).

Mechanism of Action

Properties

IUPAC Name

3-[[4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O4.ClH/c1-14(2)31-21-9-6-15(12-16(21)13-25)24-27-23(28-32-24)19-5-3-4-18-17(19)7-8-20(18)26-11-10-22(29)30;/h3-6,9,12,14,20,26H,7-8,10-11H2,1-2H3,(H,29,30);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHPGSGYEFGEZAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)NCCC(=O)O)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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